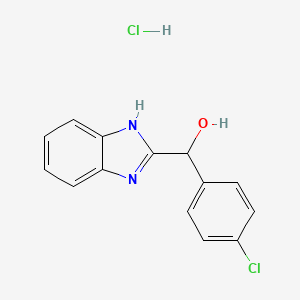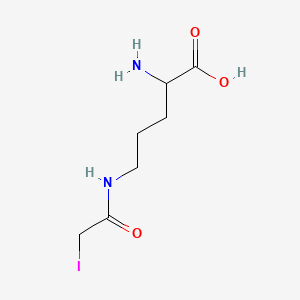
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-: is a trienoic fatty acid with the molecular formula C17H28O2 . It is characterized by having three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z (cis) configuration . .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- can undergo oxidation reactions, leading to the formation of and .
Reduction: Reduction reactions can convert the double bonds into single bonds, producing Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Major Products
Epoxides: and from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Medicine
Industry
Wirkmechanismus
The mechanism by which 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- exerts its effects involves its incorporation into cell membranes , where it influences membrane fluidity and permeability . It can also act as a precursor to bioactive lipid mediators that participate in cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors on cell surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: (C18:2, 9Z,12Z)
Alpha-linolenic acid: (C18:3, 9Z,12Z,15Z)
Gamma-linolenic acid: (C18:3, 6Z,9Z,12Z)
Uniqueness
Eigenschaften
Molekularformel |
C17H28O2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
FAFSAZIEJFMBBY-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)






